tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17(4)9-5-6-13(19)18-10-7-12(16)8-11-18/h12H,5-11,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKUTMFNCVJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Patent WO2021194318A1
A key reference for the synthesis is the patent WO2021194318A1, which describes multi-step syntheses of related compounds with piperidinyl carbamate frameworks. The relevant synthetic steps adapted for tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate are summarized below:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of tert-butyl (1-(3-(4-(benzyloxy)butoxy)propyl)piperidin-4-yl)carbamate | Protection of piperidine nitrogen with tert-butyl carbamate; alkylation with benzyloxybutyl moiety | Protected intermediate with benzyloxy group |
| 2 | Conversion to tert-butyl (1-(3-(4-hydroxybutoxy)propyl)piperidin-4-yl)carbamate | Hydrogenolysis or nucleophilic substitution to replace benzyloxy with hydroxy group | Hydroxy-functionalized intermediate |
| 3 | Formation of 4-(3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propoxy)butyl 4-methylbenzenesulfonate | Tosylation of hydroxy group to create a good leaving group | Tosylated intermediate for nucleophilic substitution |
| 4 | Substitution with phthalimide or related amine derivatives | Nucleophilic displacement of tosylate by amine nucleophile | Introduction of protected amino group |
| 5 | Deprotection to yield tert-butyl (1-(3-(4-aminobutoxy)propyl)piperidin-4-yl)carbamate | Removal of protecting groups under acidic or hydrazinolysis conditions | Free amine intermediate |
| 6 | Final coupling to introduce the 4-oxobutyl moiety and N-methylcarbamate group | Amide bond formation via coupling agents or direct acylation | Target compound this compound |
This sequence highlights the importance of protecting group chemistry and selective functional group transformations to achieve the target molecule.
Reaction Conditions and Yields
From analogous piperidine carbamate syntheses (e.g., tert-butyl 4-((methylsulfonyloxy)methyl)piperidin-1-carboxylate derivatives), the following reaction conditions are effective:
| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Tosylation of hydroxy intermediate | p-Toluenesulfonyl chloride, pyridine | Dichloromethane | 0–25°C | 2–4 h | 85–90 | Formation of tosylate leaving group |
| Nucleophilic substitution with amine | Amine nucleophile (e.g., phthalimide, hydrazine) | DMF or THF | 50–80°C | 12–24 h | 70–95 | High selectivity for substitution |
| Deprotection of amine | Hydrazine hydrate or acidic conditions | Ethanol or aqueous media | Room temp to reflux | 2–6 h | 80–90 | Removal of phthalimide or Boc groups |
| Carbamate formation | Boc anhydride or methyl carbamoyl chloride | Dichloromethane, base (e.g., triethylamine) | 0–25°C | 1–3 h | 75–85 | Installation of tert-butyl carbamate |
These conditions are consistent with those reported in the literature for similar piperidine derivatives and provide a framework for the preparation of the target compound.
Analytical Data Supporting Synthesis
Mass spectrometry and NMR data are typically used to confirm the structure at each stage. For the target compound:
| Analytical Parameter | Value/Description |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight (calculated) | Approx. 285.39 g/mol |
| Mass Spectrometry (ESI) | [M+H]+ at m/z 286.2 |
| Predicted Collision Cross Section (CCS) | ~169.4 Ų for [M+H]+ adduct |
| NMR (1H, DMSO-d6) | Signals corresponding to tert-butyl group (~1.4 ppm, 9H), piperidine ring protons (1.0–3.0 ppm), and amine protons |
These data confirm the presence of the tert-butyl carbamate and the aminopiperidinyl moiety in the final compound.
Summary Table of Preparation Methods
| Step No. | Transformation | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Protection of piperidine nitrogen | Boc anhydride or tert-butyl carbamoyl chloride | 0–25°C, base | 80–90 | Formation of tert-butyl carbamate |
| 2 | Alkylation with 4-oxobutyl chain | Alkyl halide or tosylate | DMF, 50–80°C | 70–85 | Introduction of 4-oxobutyl side chain |
| 3 | Introduction of 4-aminopiperidinyl group | Nucleophilic substitution with amine | DMF or THF, reflux | 70–95 | Selective substitution of leaving group |
| 4 | Deprotection (if needed) | Acidic or hydrazinolysis | Room temp to reflux | 80–90 | Removal of protecting groups |
| 5 | Final purification | Chromatography | Ambient | - | Isolation of pure target compound |
The preparation of this compound involves a multi-step synthetic route that carefully balances protection and deprotection strategies, selective nucleophilic substitutions, and functional group transformations. The key steps include installation of the tert-butyl carbamate protecting group, introduction of the 4-oxobutyl side chain, and selective amination to install the 4-aminopiperidinyl moiety. Reaction conditions typically involve polar aprotic solvents such as DMF or THF, bases like potassium carbonate or triethylamine, and moderate heating to reflux temperatures. Yields across steps are generally high, reflecting optimized protocols from patent and literature sources.
This synthetic approach is supported by analytical data, including mass spectrometry and NMR, confirming the structure and purity of the final compound. The detailed methodologies provide a robust foundation for researchers aiming to prepare this compound for further pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Amino vs. Acetyl Groups: The 4-aminopiperidine moiety in the target compound provides nucleophilic reactivity, whereas the acetylated derivative (tert-butyl (1-acetylpiperidin-4-yl)carbamate) exhibits reduced basicity due to electron withdrawal.
Pharmacological Relevance
- Acetylated Analogues: The acetylated derivative in EP 4 219 465 A2 is linked to isoquinoline-based APIs with demonstrated bioactivity, highlighting the role of piperidine modifications in drug design.
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | tert-butyl (1-acetylpiperidin-4-yl)carbamate |
|---|---|---|
| Molecular Weight | 299.41 g/mol | 242.31 g/mol |
| LogP (Predicted) | ~1.8 | ~1.2 |
| Hydrogen Bond Donors | 2 (NH₂, CONH) | 1 (CONH) |
Table 2: Commercial Availability
| Compound | Supplier | Status |
|---|---|---|
| This compound | CymitQuimica | Discontinued |
| tert-butyl (1-acetylpiperidin-4-yl)carbamate | Custom Synthesis | Available |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s 4-oxobutyl chain may complicate purification due to ketone reactivity, whereas hydroxymethyl-substituted analogues (e.g., tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate ) offer improved solubility.
- Biological Data Gaps : While structural analogs like 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide have documented activity as 8-oxo inhibitors, pharmacological data for the target compound remains unreported.
Biological Activity
Tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate (CAS No. 1303890-08-5) is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 299.41 g/mol. Its structure features a tert-butyl group, a piperidine moiety, and a carbamate functional group, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may act on various biological targets:
- GPR119 Agonism : Some derivatives have been identified as GPR119 agonists, which are relevant for glucose-dependent insulin secretion and may aid in diabetes management .
- Inhibition of Enzymes : Compounds with similar structures have shown activity as inhibitors of acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
-
Cell Viability : The compound has been shown to enhance cell viability in astrocytes exposed to amyloid beta (Aβ) peptides, indicating potential neuroprotective effects .
Concentration (µM) Cell Viability (%) 0 43.78 ± 7.17 100 62.98 ± 4.92
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to validate these findings. Research on similar compounds suggests that they may not exhibit significant effects in animal models compared to established treatments like galantamine .
Case Studies
Several case studies highlight the potential applications of this compound:
- Neuroprotection : A study found that related compounds could protect astrocytes from Aβ-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
- Diabetes Management : Compounds acting as GPR119 agonists have been explored for their role in enhancing insulin secretion, suggesting that this compound could be beneficial for Type 2 Diabetes Mellitus (T2DM) treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate?
- Methodology : The synthesis typically involves coupling a tert-butyl carbamate derivative with a functionalized piperidine intermediate. For example:
- Step 1 : React 4-(4-aminopiperidin-1-yl)-4-oxobutylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures .
- Key Parameters : Reaction temperature (0–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine-to-chloroformate) to minimize side reactions .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (~1.4 ppm singlet) and carbamate carbonyl (~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₈N₃O₃: 298.2125) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C carbamate) .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group .
- Avoid exposure to moisture, strong acids/bases, and temperatures >50°C, which degrade the tert-butyl protective group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
- Approach :
- Modifications : Synthesize analogs with variations in the piperidine ring (e.g., substituents at the 4-position) or the oxobutyl chain (e.g., alkyl/aryl groups) .
- Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Compare IC₅₀ values across analogs .
- Data Interpretation : Correlate electronic effects (e.g., piperidine basicity) with binding affinity using computational docking (e.g., AutoDock Vina) .
Q. How to resolve contradictions in crystallographic data for this compound?
- Case Study : If X-ray diffraction yields ambiguous electron density maps for the carbamate group:
- Refinement : Use SHELXL for iterative model adjustment, focusing on anisotropic displacement parameters for oxygen and nitrogen atoms .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., C=O: ~1.33 Å) and angles using Gaussian09 .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Quality Control :
- Purity Thresholds : Require >95% purity (HPLC, C18 column, acetonitrile/water gradient) .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups .
- Bioactivity Normalization : Express IC₅₀ values relative to a reference standard (e.g., staurosporine for kinase assays) .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
- Experimental Design :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS .
- Key Metabolites : Look for tert-butyl deprotection (mass shift –100 Da) or piperidine oxidation (+16 Da for hydroxylation) .
- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
